Timiperone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

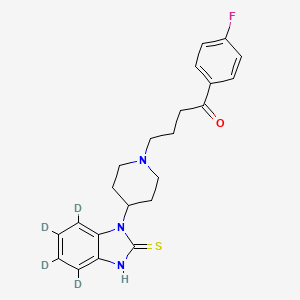

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(4,5,6,7-tetradeuterio-2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i1D,2D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLQKLWVKKFPII-GYABSUSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Timiperone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies.

Introduction to this compound

Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia.[1] Its deuterated form, this compound, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays.[2] The stability and distinct mass of the deuterium-labeled compound allow it to be distinguished from its unlabeled counterpart, ensuring accurate analytical results.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines the percentage of the deuterated compound relative to its unlabeled (d0) and partially labeled isotopic variants. While the exact isotopic purity is lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier, commercially available deuterated compounds typically exhibit high isotopic enrichment. Several suppliers, including Santa Cruz Biotechnology, MedchemExpress, and LGC Standards, offer this compound, often noting that the product may contain the d0 isotopologue.

Table 1: Representative Isotopic Purity Data for Commercially Available Deuterated Compounds

| Compound | Deuterium Label | Stated Isotopic Purity (%) |

| Benzofuranone derivative (BEN-d2) | d2 | 94.7[3] |

| Tamsulosin-d4 (TAM-d4) | d4 | 99.5[3] |

| Oxybutynin-d5 (OXY-d5) | d5 | 98.8[3] |

| Eplerenone-d3 (EPL-d3) | d3 | 99.9[3] |

| Propafenone-d7 (PRO-d7) | d7 | 96.5[3] |

Note: This table presents example data for other deuterated compounds to illustrate the typical range of isotopic purity and is not specific to this compound. The isotopic purity of this compound for a specific lot should be confirmed via its Certificate of Analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic purity due to its high sensitivity and mass accuracy.[4][5]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system (e.g., UPLC) to separate this compound from any potential impurities before it enters the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the analyte.

-

Mass Analysis: The ions are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The high resolution allows for the differentiation of the various isotopologues (d0, d1, d2, d3, d4).

-

Data Analysis: The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to determine the location and extent of deuterium incorporation.[3][6]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms deuterium incorporation. The integration of the residual proton signals can be used to estimate isotopic purity.

-

²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei, providing a quantitative measure of the deuterium content at each labeled position.

-

Data Analysis: By combining the data from ¹H and ²H NMR, a comprehensive assessment of the isotopic abundance and the specific sites of deuteration can be achieved.[6]

Table 2: Comparison of Analytical Methods for Isotopic Purity Determination

| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Principle | Measures mass-to-charge ratio of ions to differentiate isotopologues. | Detects the nuclear spin properties of isotopes to provide structural and quantitative information. |

| Sensitivity | Very high (nanogram level or lower).[4][5] | Lower than HRMS. |

| Information Provided | Isotopic distribution (relative abundance of d0, d1, d2, etc.).[4] | Site-specific deuterium incorporation and overall isotopic enrichment.[3] |

| Sample Consumption | Very low.[4][5] | Higher than HRMS. |

| Advantages | Rapid, highly sensitive, and requires minimal sample.[4][5] | Provides detailed structural confirmation of deuteration sites. |

| Limitations | Does not directly provide information on the position of the deuterium labels. | Lower sensitivity and can be more time-consuming. |

Signaling Pathway of Timiperone

Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the brain.[1][7][8] By blocking these receptors, Timiperone modulates neurotransmission in key pathways associated with psychosis.

Below is a diagram illustrating the mechanism of action of Timiperone.

Caption: Mechanism of action of Timiperone.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines a typical workflow for determining the isotopic purity of this compound.

Caption: Workflow for isotopic purity determination.

Conclusion

The isotopic purity of this compound is a crucial factor for its use as an internal standard in quantitative bioanalysis. While the exact purity is lot-dependent, it is typically high and can be precisely determined using HRMS and NMR spectroscopy. Understanding the principles and methodologies behind these analyses is essential for researchers to ensure the quality and reliability of their experimental data. The antagonistic activity of Timiperone at dopamine D2 and serotonin 5-HT2A receptors underpins its therapeutic effect in treating psychotic disorders.

References

- 1. Timiperone - Wikipedia [en.wikipedia.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Timiperone used for? [synapse.patsnap.com]

- 8. What is the mechanism of Timiperone? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Characterization of Timiperone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Timiperone-d4, a deuterated analog of the typical antipsychotic drug Timiperone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and pharmacokinetic studies.

Introduction

Timiperone is a butyrophenone derivative that exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors, with some affinity for serotonin 5-HT2A receptors.[1][2][3] It is used in the treatment of schizophrenia and other psychotic disorders.[1] The introduction of deuterium at specific molecular positions, as in this compound, is a common strategy in drug development to influence the pharmacokinetic profile of a compound. Deuteration can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, potentially slowing down metabolic processes and leading to an extended half-life and altered therapeutic window.

This guide outlines a proposed synthetic route for this compound, detailed protocols for its synthesis and characterization, and expected analytical data.

Proposed Synthesis of this compound

The overall proposed reaction scheme is as follows:

Experimental Protocol: Synthesis of Intermediate 2

2.1.1. Step 1a: Reductive Amination

-

To a solution of 1,2-Phenylenediamine-d4 (1.0 eq) in toluene, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude Schiff base intermediate.

-

Dissolve the crude intermediate in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain tert-butyl 4-((2-aminophenyl-d4)amino)piperidine-1-carboxylate.

2.1.2. Step 1b: Cyclization

-

Dissolve the product from Step 1a (1.0 eq) in ethanol.

-

Add carbon disulfide (1.2 eq) to the solution.

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Cool the reaction mixture to room temperature. The product is expected to precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate 2 (tert-Butyl 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl-d4)piperidine-1-carboxylate) .

Experimental Protocol: Synthesis of this compound

2.2.1. Step 2a: Deprotection

-

Dissolve Intermediate 2 (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Evaporate the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the TFA salt of the deprotected intermediate.

2.2.2. Step 2b: Alkylation

-

To a suspension of the deprotected intermediate from Step 2a (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add 4-chloro-4'-fluorobutyrophenone (1.1 eq).

-

Heat the mixture to reflux and stir for 18-24 hours.

-

Cool the reaction mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield This compound .

Characterization of this compound

The successful synthesis of this compound would be confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected and known analytical data for this compound and its non-deuterated counterpart.

Table 1: Physicochemical Properties

| Property | Timiperone | This compound |

| Molecular Formula | C₂₂H₂₄FN₃OS | C₂₂H₂₀D₄FN₃OS[4] |

| Molecular Weight | 397.51 g/mol [5] | 401.53 g/mol [4] |

| CAS Number | 57648-21-2[5] | 1185042-00-5[4] |

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Timiperone) | Assignment (this compound) |

| ~8.00 | dd | 2H | Aromatic (ortho to C=O) | Aromatic (ortho to C=O) |

| ~7.15 | t | 2H | Aromatic (ortho to F) | Aromatic (ortho to F) |

| ~7.10 | m | 4H | Benzimidazole | - |

| ~4.50 | m | 1H | Piperidine CH | Piperidine CH |

| ~3.10 | m | 2H | Piperidine CH₂ (axial) | Piperidine CH₂ (axial) |

| ~3.05 | t | 2H | CH₂ adjacent to C=O | CH₂ adjacent to C=O |

| ~2.60 | t | 2H | CH₂ adjacent to piperidine N | CH₂ adjacent to piperidine N |

| ~2.20 | m | 2H | Piperidine CH₂ (equatorial) | Piperidine CH₂ (equatorial) |

| ~2.00 | m | 2H | Butyl CH₂ | Butyl CH₂ |

| ~1.90 | m | 2H | Piperidine CH₂ (axial) | Piperidine CH₂ (axial) |

Note: The signals corresponding to the benzimidazole protons (~7.10 ppm) are expected to be absent in the ¹H NMR spectrum of this compound.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment (Timiperone) | Assignment (this compound) |

| ~198.0 | C=O | C=O |

| ~165.0 (d) | C-F | C-F |

| ~150.0 | C=S | C=S |

| ~135.0 | Aromatic C | Aromatic C |

| ~130.5 (d) | Aromatic CH (ortho to C=O) | Aromatic CH (ortho to C=O) |

| ~122.0 | Benzimidazole CH | Benzimidazole CD (expect weak or absent signal) |

| ~115.5 (d) | Aromatic CH (ortho to F) | Aromatic CH (ortho to F) |

| ~110.0 | Benzimidazole C | Benzimidazole C |

| ~58.0 | Piperidine CH₂ | Piperidine CH₂ |

| ~53.0 | Piperidine CH₂ | Piperidine CH₂ |

| ~50.0 | Piperidine CH | Piperidine CH |

| ~35.0 | CH₂ adjacent to C=O | CH₂ adjacent to C=O |

| ~30.0 | Piperidine CH₂ | Piperidine CH₂ |

| ~22.0 | Butyl CH₂ | Butyl CH₂ |

Note: The signals for the deuterated carbons in the benzimidazole ring of this compound are expected to show a triplet multiplicity (due to C-D coupling) and may be of lower intensity.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment (Timiperone) | Assignment (this compound) |

| 398.17 | [M+H]⁺ | - |

| 402.19 | - | [M+H]⁺ |

| 234.11 | [M - C₁₀H₁₀FO + H]⁺ | [M - C₁₀H₁₀FO + H]⁺ (at m/z 238.13) |

| 165.05 | [C₁₀H₁₀FO]⁺ | [C₁₀H₁₀FO]⁺ |

Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

3.2.2. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600).

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample and monitor the chromatogram for the main peak and any impurities.

Signaling Pathway and Experimental Workflow

Timiperone Signaling Pathway

Timiperone primarily acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). Its antagonism of this receptor is believed to be the primary mechanism for its antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia.[1][6]

General Experimental Workflow

The overall workflow for the synthesis and characterization of this compound follows a logical progression from starting materials to the final, well-characterized compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined protocols and expected data are based on established chemical principles and available information on Timiperone and related compounds. This document aims to be a foundational resource for researchers interested in exploring the synthesis of deuterated antipsychotic agents for advanced pharmaceutical studies. The successful synthesis and subsequent in-vivo evaluation of this compound could provide valuable insights into the effects of deuteration on the metabolism and efficacy of butyrophenone antipsychotics.

References

- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of stereospecifically deuterated phenylalamines and determination of their configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor [iris.unito.it]

- 6. researchgate.net [researchgate.net]

A Deep Dive into the Pharmacokinetics of Timiperone and its Deuterated Analog, Timiperone-d4

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of the butyrophenone antipsychotic, timiperone, and its deuterated analog, timiperone-d4. While direct comparative pharmacokinetic studies are not publicly available, this document synthesizes existing data on timiperone's absorption, distribution, metabolism, and excretion (ADME) with the known principles of deuterium's influence on drug metabolism. This compound is primarily utilized as a stable isotope-labeled internal standard in bioanalytical methods, a role predicated on its near-identical physicochemical properties to timiperone, yet distinct mass for spectrometric detection. This guide will explore the established metabolic pathways of timiperone and predict the likely pharmacokinetic behavior of this compound based on the strategic placement of its deuterium atoms, offering valuable insights for researchers in drug metabolism and bioanalysis.

Introduction

Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia.[1] Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Understanding the pharmacokinetic profile of a drug is paramount for optimizing dosing regimens and ensuring safety and efficacy. The use of deuterated analogs, such as this compound, has become a valuable tool in pharmacokinetic research, predominantly as internal standards in quantitative bioanalysis due to their ability to mimic the behavior of the parent drug during sample preparation and analysis.

This guide will first detail the known pharmacokinetics of timiperone, followed by an analysis of the chemical structure of this compound. Based on this structural information and the principles of the kinetic isotope effect, a scientifically grounded comparison of the expected pharmacokinetic profiles of these two compounds will be presented.

Pharmacokinetics of Timiperone

The pharmacokinetic profile of timiperone has been characterized through various in vitro and in vivo studies. The key parameters are summarized in the table below.

| Pharmacokinetic Parameter | Value/Description | Species | Reference |

| Absorption | Readily absorbed after oral administration. | Human/Rat | [2] |

| Distribution | Highly bound to plasma proteins (>95%). | Human | [2] |

| Metabolism | Primarily metabolized by carbonyl reductase in the liver cytosol to its reduced form. | Human | [2] |

| Vmax | 0.81 ± 0.19 nmol/mg/min | Human Liver Cytosol | |

| Km | 29.7 ± 15.1 µM | Human Liver Cytosol | |

| Intrinsic Clearance (Vmax/Km) | ~1.3-2.4 times higher than haloperidol | Human Liver Cytosol | |

| Excretion | Excreted in both urine and feces. | Rat | [2] |

This compound: Structure and Predicted Pharmacokinetics

This compound is a stable isotope-labeled version of timiperone. Its primary role in research and development is as an internal standard for the accurate quantification of timiperone in biological matrices using mass spectrometry-based assays.

Chemical Structure:

The molecular formula for this compound is C22H20D4FN3OS.[3][4] The four deuterium atoms are located on the benzimidazolinyl moiety of the molecule.[4]

Predicted Pharmacokinetic Profile of this compound:

The substitution of hydrogen with deuterium can, in some cases, lead to a "kinetic isotope effect" (KIE), where the bond to deuterium is stronger than the bond to hydrogen, potentially slowing down metabolic reactions that involve the cleavage of this bond.

However, the primary metabolic pathway of timiperone is the reduction of the ketone group on the butyrophenone side chain, a process catalyzed by carbonyl reductase.[2] The deuteration in this compound is on the benzimidazolinyl ring, which is distant from the site of this primary metabolic transformation. Therefore, a significant kinetic isotope effect on the rate of ketone reduction is not expected.

Based on this, the pharmacokinetic profile of this compound is predicted to be very similar to that of timiperone. The absorption, distribution, and excretion pathways are unlikely to be affected by the isotopic labeling. The rate of metabolism via ketone reduction should also be comparable.

| Pharmacokinetic Parameter | Predicted Value/Description for this compound | Rationale |

| Absorption | Expected to be similar to timiperone. | Isotopic labeling is unlikely to affect passive diffusion or active transport mechanisms. |

| Distribution | Expected to be similar to timiperone (>95% protein bound). | The small change in molecular weight is unlikely to significantly alter protein binding affinity. |

| Metabolism | Rate of ketone reduction is expected to be similar to timiperone. | Deuterium atoms are not located at the site of primary metabolism, therefore a significant kinetic isotope effect is not anticipated. |

| Excretion | Expected to be similar to timiperone. | The pathways of elimination for the parent drug and its metabolites are not expected to be altered by the isotopic labeling. |

Experimental Protocols

In Vitro Metabolism of Timiperone in Human Liver Cytosol

This protocol is based on the methodology described by Shimoda et al. (1998).[2]

Objective: To determine the kinetic parameters of timiperone reduction in human liver cytosol.

Materials:

-

Human liver cytosol (pooled from multiple donors)

-

Timiperone

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., a structurally related compound)

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing human liver cytosol (e.g., 0.5 mg/mL protein), timiperone at various concentrations (e.g., 1-200 µM), and the NADPH regenerating system in potassium phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of the reduced timiperone metabolite using a validated LC-MS/MS method.

-

Calculate the initial velocity of the reaction at each substrate concentration.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Caption: Workflow for in vitro metabolism of timiperone.

Bioanalytical Method for Timiperone Quantification using this compound as an Internal Standard

While a specific published protocol with full validation data was not identified in the initial search, the following represents a typical LC-MS/MS method for the quantification of a small molecule drug in a biological matrix, using a stable isotope-labeled internal standard.

Objective: To accurately quantify the concentration of timiperone in plasma samples.

Materials:

-

Plasma samples containing timiperone

-

This compound (internal standard)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma sample, add a fixed amount of this compound solution.

-

Vortex to mix.

-

Add a protein precipitation solvent to precipitate plasma proteins.

-

Vortex and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a portion of the supernatant onto the LC-MS/MS system.

-

Separate timiperone and this compound from other matrix components using a suitable chromatographic gradient.

-

Detect and quantify timiperone and this compound using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-to-product ion transitions for each compound are monitored.

-

-

Quantification:

-

Generate a calibration curve by analyzing plasma samples spiked with known concentrations of timiperone and a fixed concentration of this compound.

-

Calculate the ratio of the peak area of timiperone to the peak area of this compound for each standard and unknown sample.

-

Determine the concentration of timiperone in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Caption: Bioanalytical workflow for timiperone quantification.

Signaling Pathway of Timiperone

Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.

Caption: Timiperone's primary mechanism of action.

Conclusion

References

Deuterium Labeling Effects on Timiperone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential effects of deuterium labeling on the metabolism of Timiperone, a butyrophenone antipsychotic. While direct experimental data on deuterated Timiperone is not currently available in published literature, this document synthesizes information on Timiperone's known metabolic pathways, the principles of deuterium's kinetic isotope effect, and standard methodologies in drug metabolism studies. By examining the metabolism of structurally similar compounds and the established impact of deuteration on drug pharmacokinetics, we provide a predictive overview of how deuterium substitution could modulate Timiperone's metabolic fate. This guide is intended to serve as a foundational resource for researchers interested in developing deuterated analogs of Timiperone with potentially improved pharmacokinetic profiles.

Introduction to Timiperone and the Rationale for Deuterium Labeling

Timiperone is a typical antipsychotic of the butyrophenone class, structurally related to haloperidol. It is used in the treatment of schizophrenia. Like many antipsychotics, Timiperone undergoes extensive first-pass metabolism, which can lead to variability in patient response and the formation of multiple metabolites. Most antipsychotic agents are lipophilic and are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4[1].

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant interest in drug development.[2] The substitution of hydrogen with deuterium at specific sites in a drug molecule can slow down metabolic reactions due to the kinetic isotope effect (KIE).[2] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. By strategically placing deuterium atoms at metabolically labile positions, it is possible to:

-

Increase drug half-life: Slower metabolism leads to a longer duration of action.[3]

-

Reduce metabolic clearance: This can result in higher systemic exposure with lower or less frequent dosing.[4]

-

Improve the safety profile: By reducing the formation of potentially toxic or active metabolites.[3]

-

Enhance bioavailability: By decreasing presystemic metabolism.[3]

This guide will outline the probable metabolic pathways of Timiperone and hypothesize the effects of deuterium labeling on these pathways.

Metabolic Pathways of Timiperone

Based on the metabolism of other butyrophenone antipsychotics like haloperidol, Timiperone is expected to be metabolized primarily through two major pathways:

-

N-dealkylation: This involves the cleavage of the N-alkyl group from the piperidine nitrogen, a common metabolic route for many drugs containing alkylamino moieties.[5][6] This process is often catalyzed by CYP enzymes, such as CYP3A4.[7]

-

Ketone Reduction: The carbonyl group on the butyrophenone side chain can be reduced to a secondary alcohol, forming a hydroxylated metabolite.

These Phase I reactions are followed by Phase II conjugation reactions, such as glucuronidation, which facilitate the excretion of the metabolites.[8]

dot

Caption: Proposed Metabolic Pathway of Timiperone.

Predicted Effects of Deuterium Labeling on Timiperone Metabolism

Strategic deuteration of Timiperone could significantly alter its metabolic profile. The following are hypothetical scenarios for deuterium substitution:

Deuteration of the Butyrophenone Side Chain

Placing deuterium atoms on the carbon alpha to the carbonyl group could slow down ketone reduction. However, N-dealkylation is often the more dominant metabolic pathway for butyrophenones.

Deuteration of the Piperidine Ring and N-alkyl Group

The most significant impact on Timiperone's metabolism is expected from deuteration at sites susceptible to N-dealkylation. Specifically, placing deuterium on the carbons of the N-butyl chain attached to the piperidine ring would likely decrease the rate of N-dealkylation. This would lead to:

-

Increased plasma concentrations and half-life of the parent drug (Timiperone).

-

Decreased formation of the N-dealkylated metabolite.

This "metabolic switching" could potentially enhance the therapeutic efficacy and reduce variability in patient response.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical pharmacokinetic data comparing standard Timiperone with a deuterated version (D-Timiperone), where deuterium has been placed on the N-butyl group to inhibit N-dealkylation. These values are for illustrative purposes and are based on typical effects observed with deuterated drugs.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Timiperone | 25 | 27.7 |

| D-Timiperone | 55 | 12.6 |

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | Timiperone | D-Timiperone | Fold Change |

| Cmax (ng/mL) | 150 | 225 | 1.5 |

| Tmax (h) | 1.5 | 2.0 | 1.3 |

| AUC (0-t) (ng·h/mL) | 900 | 1980 | 2.2 |

| t½ (h) | 4.5 | 9.5 | 2.1 |

| CL/F (mL/h/kg) | 1111 | 505 | 0.45 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to evaluate the effects of deuterium labeling on Timiperone metabolism.

Synthesis of Deuterated Timiperone

The synthesis of deuterated Timiperone would involve the use of deuterated starting materials. For example, to introduce deuterium on the N-butyl chain, a deuterated analog of 1-bromo-4-chlorobutane could be used in the alkylation step of the piperidine derivative. The final product would be purified by chromatography and its identity and isotopic purity confirmed by mass spectrometry and NMR.

dot

Caption: General Workflow for the Synthesis of Deuterated Timiperone.

In Vitro Metabolism Study

Objective: To compare the metabolic stability of Timiperone and D-Timiperone in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Timiperone and D-Timiperone stock solutions

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

Procedure:

-

Pre-incubate human liver microsomes in phosphate buffer at 37°C.

-

Add Timiperone or D-Timiperone to the microsome suspension to initiate the reaction.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug.

-

Calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of Timiperone and D-Timiperone in rats after oral administration.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of Timiperone or D-Timiperone suspension to respective groups of rats.

-

Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentrations of Timiperone, D-Timiperone, and their major metabolites using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) using appropriate software.

Bioanalytical Method (LC-MS/MS)

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of Timiperone and its metabolites in plasma.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.

-

Flow Rate: Appropriate for the column dimensions.

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.

Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[9]

Conclusion

Deuterium labeling represents a promising strategy to optimize the pharmacokinetic properties of Timiperone. By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, particularly those involved in N-dealkylation, it is plausible to develop a deuterated analog of Timiperone with a longer half-life, reduced clearance, and potentially an improved therapeutic profile. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro, and in vivo evaluation of such a deuterated compound. Further research is warranted to experimentally validate these hypotheses and to fully characterize the metabolic and pharmacokinetic profile of deuterated Timiperone.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. drughunter.com [drughunter.com]

- 9. salamandra.net [salamandra.net]

A Technical Guide to Dopamine D2 Receptor Binding Assays

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for conducting dopamine D2 receptor binding assays. While the topic specifies Timiperone-d4, it is important to note that deuterated compounds like this compound are typically used as internal standards for mass spectrometry analysis rather than as primary ligands in receptor binding assays. The standard practice for these assays involves using a radiolabeled ligand, such as [³H]Spiperone or [¹¹C]Raclopride, to quantify the binding of other unlabeled compounds. This document will, therefore, focus on the established protocols using these standard radioligands to characterize the binding of test compounds to the dopamine D2 receptor.

The Dopamine D2 Receptor and Its Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like receptor family, which also includes the D3 and D4 subtypes.[1][2] These receptors are critical targets in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2] D2-like receptors are primarily coupled to Gαi/o proteins.[2] Upon activation by an agonist like dopamine, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[1][2]

Principles of Radioligand Binding Assays

Radioligand binding assays are fundamental tools for studying receptor pharmacology. They are used to determine key parameters such as receptor density (Bmax), ligand affinity (Kd), and the binding affinity of competing unlabeled drugs (Ki).

-

Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd), which represents the radioligand concentration at which 50% of the receptors are occupied, and the maximum number of binding sites (Bmax).

-

Competition Assays: In these assays, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of an unlabeled competitor compound. This allows for the determination of the competitor's inhibitory constant (Ki) by measuring its ability to displace the radioligand. The IC50 value (the concentration of competitor that displaces 50% of the specific radioligand binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow

The general workflow for a radioligand binding assay is a multi-step process that requires careful preparation and execution. The primary steps include the preparation of cell membranes containing the receptor of interest, incubation with the radioligand and test compounds, separation of bound and free radioligand, and quantification of radioactivity.

Detailed Experimental Protocols

The following protocols are generalized examples for performing D2 receptor binding assays using [³H]Spiperone.[3] Researchers should optimize these conditions for their specific receptor preparation and equipment.

4.1. Membrane Preparation

-

Homogenize frozen tissue or cultured cells expressing D2 receptors in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[4]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[4]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[4]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.[4]

-

Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose, for storage at -80°C.[4]

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[4]

4.2. Saturation Binding Assay Protocol ([³H]Spiperone)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

-

Set up assay tubes or a 96-well plate. For each concentration of radioligand, prepare tubes for total binding and non-specific binding (NSB).

-

Add increasing concentrations of [³H]Spiperone (e.g., 0.01 - 5 nM) to the appropriate wells.

-

To the NSB wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate the receptors.

-

Add the D2 receptor membrane preparation (e.g., 10-50 µg protein) to each well.

-

Bring the final assay volume to 250-800 µL with assay buffer.[3][4]

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[4]

-

Terminate the incubation by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine).[4]

-

Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[4]

-

Data Analysis: Calculate specific binding (Total Binding - NSB) and plot it against the radioligand concentration. Use non-linear regression to fit the data to a one-site binding model to determine Kd and Bmax.

4.3. Competition Binding Assay Protocol

-

Follow the setup for the saturation assay, but use a single, fixed concentration of [³H]Spiperone (typically near its Kd value).

-

To the assay wells, add a range of concentrations of the unlabeled competitor drug.

-

Include control wells for total binding (radioligand + membranes) and NSB (radioligand + membranes + saturating concentration of a standard antagonist like Haloperidol).

-

Incubate, filter, and count as described above.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[4]

Data Presentation: Binding Affinities of Common D2 Ligands

The following table summarizes the binding affinities (Ki) of several standard ligands for the dopamine D2 receptor, as determined by radioligand binding assays. These values can vary depending on the experimental conditions and tissue/cell line used.

| Compound | Receptor Subtype | pKi ± SEM | Ki (nM) | Reference Radioligand |

| Haloperidol | D2longR | 9.56 ± 0.06 | 0.28 | [³H]N-methylspiperone |

| Dopamine | D2longR | 5.53 ± 0.19 | 4500 | [³H]N-methylspiperone |

| R-(-)-Apomorphine | D2longR | 6.86 ± 0.05 | 140 | [³H]N-methylspiperone |

Table 1: Comparative D2 receptor affinities of selected dopamine receptor ligands obtained from competition binding studies. Data adapted from whole cell homogenate studies.[1]

Note: Dopamine, as an agonist, often displays two affinity states (high and low). The value presented is from a one-site binding model fit.[1] The affinity of agonists is highly dependent on the G protein-coupled state of the receptor.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

Solubility Profile of Timiperone-d4 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone. Due to the limited availability of direct quantitative solubility data for this compound, this document compiles qualitative information and data from closely related compounds to provide researchers with a reliable reference for handling this compound in a laboratory setting.

Introduction to this compound

Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia. Its deuterated form, this compound, is often utilized as an internal standard in pharmacokinetic studies and other analytical applications. Understanding its solubility in various solvents is critical for accurate sample preparation, formulation development, and in vitro assay design.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₀D₄FN₃OS |

| Molecular Weight | 401.53 g/mol |

| Appearance | White to Beige Solid |

| Storage | Refrigerator |

Solubility Data

Table 1: Solubility of Timiperone and Related Compounds in Common Laboratory Solvents

| Solvent | Timiperone | Butyrophenone (Parent Compound) | Melperone-d4 (Related Butyrophenone) |

| Chloroform | Slightly Soluble[1] | Slightly Soluble[2] | - |

| Methanol | Slightly Soluble[1] | Slightly Soluble[2] | - |

| Dimethylformamide (DMF) | - | - | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | - | - | Soluble[3] |

| Ethanol | - | - | Soluble[3] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | - | - | Soluble[3] |

| Water | - | Insoluble[2] | - |

Note: "Slightly soluble" indicates that the solute has a solubility of approximately 1-10 mg/mL. "Soluble" generally implies a solubility of >10 mg/mL. The data for Melperone-d4 suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like DMF and DMSO, and in ethanol.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, Ethanol, PBS)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Pipettes and syringes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualizations

Signaling Pathway of Timiperone

Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.

Caption: Timiperone's antagonistic action on D2 and 5-HT2A receptors.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

Commercial Availability and Technical Guide for Timiperone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of Timiperone-d4. It is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled internal standard in quantitative bioanalytical assays.

Commercial Sources and Availability

This compound is a deuterated analog of Timiperone, a typical antipsychotic of the butyrophenone class. It is primarily used as an internal standard in mass spectrometry-based quantification of Timiperone in biological matrices. Several reputable chemical suppliers specialize in the synthesis and distribution of such labeled compounds for research purposes.

Key commercial suppliers for this compound include:

-

LGC Standards: A prominent supplier of reference materials, LGC Standards offers this compound (Major) which may contain the unlabeled (d0) form. They provide the product in various pack sizes, typically 1 mg and 10 mg, and offer the option of exact weight packaging with a corresponding certificate.

-

Santa Cruz Biotechnology, Inc. (SCBT): SCBT is another key supplier of biochemicals for research, listing this compound (Major) in their catalog. They provide basic physicochemical data and emphasize that the product is for research use only.

It is important to note that lot-specific data regarding purity, isotopic enrichment, and other quantitative measures are typically provided on the Certificate of Analysis (CoA) that accompanies the product upon purchase.

Technical Specifications

While specific values are lot-dependent, the following tables summarize the typical technical data and product specifications for commercially available this compound, based on information from suppliers and example Certificates of Analysis for similar deuterated standards.

Table 1: General Product Information

| Parameter | Description |

| Chemical Name | 4-[4-(2,3-Dihydro-2-thioxo-1H-benzimidazol-d4)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone |

| Synonyms | This compound (Major) |

| Molecular Formula | C₂₂H₂₀D₄FN₃OS |

| Molecular Weight | 401.53 g/mol |

| CAS Number | 1185042-00-5 (d4 labeled) |

| Unlabeled CAS | 57648-21-2 |

| Physical Form | Solid |

Table 2: Typical Quantitative Data (Lot-Specific)

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, LC-MS/MS |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Deuterium Incorporation | 4 Deuterium Atoms | Mass Spectrometry |

Note: The data in Table 2 are representative. Researchers must refer to the lot-specific Certificate of Analysis provided by the supplier for precise values.

Experimental Protocol: Quantification of Timiperone in Human Plasma using this compound by LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of Timiperone in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for the analysis of antipsychotic drugs.

Materials and Reagents

-

Timiperone analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and standards to room temperature.

-

Spike 100 µL of blank human plasma with the appropriate concentration of Timiperone standard solutions to prepare calibration curve standards and quality control (QC) samples.

-

To 100 µL of each plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Timiperone: m/z 398.2 → 165.1 (quantifier), m/z 398.2 → 228.1 (qualifier)

-

This compound: m/z 402.2 → 165.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Collision Energy: Optimized for each transition (e.g., 20-30 eV)

Note: The MRM transitions and instrument parameters should be optimized for the specific mass spectrometer being used.

Visualizations

Signaling Pathway of Timiperone

Timiperone is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on positive symptoms like hallucinations and delusions.[2]

Caption: Antagonistic action of Timiperone on D2 and 5-HT2A receptors.

Experimental Workflow for Timiperone Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying Timiperone in plasma samples.

Caption: Workflow for Timiperone quantification in plasma.

References

Methodological & Application

Application Note: Quantification of Timiperone in Brain Tissue Homogenates using Timiperone-d4 and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Timiperone is a butyrophenone antipsychotic medication used in the treatment of schizophrenia.[1][2] It primarily acts as an antagonist of dopamine D2 receptors and also has an affinity for serotonin 5-HT2A receptors.[1][2] Accurate quantification of Timiperone in brain tissue is crucial for preclinical and clinical research, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. This application note provides a detailed protocol for the extraction and quantification of Timiperone in brain tissue homogenates using its stable isotope-labeled internal standard, Timiperone-d4, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle This method utilizes the principle of stable isotope dilution analysis. A known quantity of this compound, which is chemically identical to Timiperone but has a higher mass, is added to the brain homogenate samples at the beginning of the sample preparation process. During extraction and analysis, any sample loss will affect both the analyte (Timiperone) and the internal standard (this compound) equally. The LC-MS/MS system differentiates the two compounds by their mass-to-charge ratios (m/z). By measuring the peak area ratio of the analyte to the internal standard, an accurate and precise quantification of Timiperone can be achieved, correcting for variability in sample recovery and instrument response.

Experimental Protocol

1. Materials and Reagents

-

Timiperone analytical standard

-

This compound analytical standard

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

-

Formic acid (FA)

-

Rat or mouse brain tissue, stored at -80°C

-

Homogenization Buffer (e.g., Tris-buffered saline)

-

Mechanical homogenizer (e.g., IKA Ultra-Turrax)[3]

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

Analytical balance

-

Calibrated pipettes

-

LC-MS/MS system

2. Preparation of Solutions

-

Timiperone Stock Solution (1 mg/mL): Accurately weigh and dissolve Timiperone in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Timiperone stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL). Prepare a working solution of this compound (e.g., 50 ng/mL) for spiking into samples.

3. Brain Tissue Homogenization

-

On an ice bath, accurately weigh approximately 100 mg of frozen brain tissue.

-

Add ice-cold homogenization buffer at a ratio of 1:10 (w/v), for example, 1 mL of buffer for 100 mg of tissue.[3]

-

Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.[3] Keep the sample on ice throughout the process to prevent degradation.

-

Store the homogenate at -80°C if not used immediately.

4. Sample Preparation and Extraction

-

Thaw the brain homogenate on ice.

-

Aliquot 100 µL of the homogenate into a clean microcentrifuge tube. For the calibration curve, use blank brain homogenate.

-

Add 10 µL of the appropriate Timiperone working solution to the blank homogenate samples to create calibration standards. For unknown samples, add 10 µL of 50:50 methanol:water.

-

Add 10 µL of the this compound internal standard working solution (50 ng/mL) to all samples (calibration standards, controls, and unknowns).

-

Vortex mix for 15 seconds.

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[4]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., 50:50 ACN:water with 0.1% FA).

-

Vortex, centrifuge briefly, and transfer the final solution to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis (Representative Conditions)

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: (Note: These are hypothetical and must be optimized empirically)

-

Timiperone: Q1 -> Q3 (e.g., m/z 426.2 -> 123.1)

-

This compound: Q1 -> Q3 (e.g., m/z 430.2 -> 127.1)

-

Data Presentation

The performance of the assay should be validated to ensure reliability. The following table summarizes representative quantitative data that should be established during method validation.

| Parameter | Representative Value |

| Analyte | Timiperone |

| Internal Standard | This compound |

| Matrix | Brain Tissue Homogenate |

| Linearity Range | 1 - 1000 ng/g |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 1 ng/g |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Recovery | > 80% |

These values are for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Caption: Workflow for Timiperone quantification in brain tissue.

Caption: Timiperone's mechanism of action as a receptor antagonist.

References

Application Notes and Protocols: Timiperone in PET Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic of the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2] Its therapeutic effects are mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in-vivo quantification of receptor occupancy, providing crucial information for drug development, dose selection, and understanding the pharmacodynamic effects of neuropsychiatric drugs.[3]

This document provides detailed application notes and protocols for PET imaging studies designed to assess the receptor occupancy of Timiperone at its primary targets. It is important to note that while Timiperone-d4 is the topic of interest, its direct application is not as a PET imaging agent. Deuterated compounds like this compound are instrumental as internal standards in mass spectrometry-based bioanalytical methods. These methods are essential for accurately quantifying the plasma concentration of Timiperone during PET studies, which is then correlated with the receptor occupancy data obtained using a suitable radiotracer.

Target Receptors and Signaling Pathways

Dopamine D2 Receptor (D2R)

The D2R is a G protein-coupled receptor (GPCR) that plays a critical role in various neurological and psychiatric conditions.[2][4] Antagonism of D2Rs in the striatum is a key mechanism of action for most antipsychotic drugs.[4] The signaling cascade of the D2R primarily involves the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5][6]

Serotonin 5-HT2A Receptor (5-HT2AR)

The 5-HT2A receptor is another GPCR implicated in the pathophysiology of psychiatric disorders.[1] Atypical antipsychotics often exhibit high affinity for this receptor, which is thought to contribute to their improved side-effect profile.[7] The 5-HT2AR is primarily coupled to the Gαq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

Experimental Protocols for PET Imaging

The following are generalized protocols for conducting PET imaging studies to determine the receptor occupancy of Timiperone. The choice of radiotracer and animal model will depend on the specific research question.

General Experimental Workflow

A typical receptor occupancy study involves a baseline PET scan followed by a second scan after the administration of the drug of interest (in this case, Timiperone).[10] The reduction in radiotracer binding in the second scan is used to calculate the percentage of receptors occupied by the drug.[10]

Protocol for Dopamine D2 Receptor Occupancy (using [¹¹C]raclopride)

-

Radiotracer: [¹¹C]raclopride is a widely used antagonist radiotracer for PET imaging of D2 receptors.[11][12]

-

Animal Model: Rodents (rats, mice) or non-human primates.[11][13]

-

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner. Monitor vital signs throughout the experiment.

-

Baseline Scan:

-

Drug Administration: Administer a single dose of Timiperone (e.g., intravenously or intraperitoneally) at a predetermined time before the second scan.

-

Occupancy Scan:

-

After a sufficient time for Timiperone to reach its target, administer a second bolus of [¹¹C]raclopride.

-

Acquire dynamic PET data for 60-90 minutes.

-

Continue blood sampling.

-

-

Data Analysis:

-

Reconstruct PET images and define regions of interest (ROIs), including the striatum (high D2R density) and cerebellum (reference region).

-

Perform kinetic modeling (e.g., using a simplified reference tissue model) to calculate the binding potential (BP_ND) for both scans.

-

Calculate D2 receptor occupancy using the formula:

-

% Occupancy = [(BP_ND_baseline - BP_ND_post-timiperone) / BP_ND_baseline] * 100

-

-

-

Protocol for Serotonin 5-HT2A Receptor Occupancy (using [¹¹C]MDL 100,907)

-

Radiotracer: [¹¹C]MDL 100,907 is a highly selective antagonist radiotracer for 5-HT2A receptors.[14][15]

-

Procedure:

-

Animal Preparation: Similar to the D2R protocol.

-

Baseline Scan:

-

Drug Administration: Administer Timiperone.

-

Occupancy Scan:

-

Administer a second bolus of [¹¹C]MDL 100,907.

-

Acquire dynamic PET data for 90 minutes.

-

Continue blood sampling.

-

-

Data Analysis:

-

Define ROIs, including cortical regions (high 5-HT2AR density) and cerebellum (reference region).

-

Perform kinetic modeling to determine BP_ND.

-

Calculate 5-HT2A receptor occupancy as described above.

-

-

Role of this compound in Bioanalytical Methods

Accurate measurement of Timiperone plasma concentrations is critical for establishing a dose-occupancy relationship. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its chemical similarity to Timiperone, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for distinct detection.

LC-MS/MS Protocol for Timiperone Quantification

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of this compound solution (internal standard).

-

Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a suitable chromatographic column to separate Timiperone and this compound from other plasma components.

-

Detect and quantify Timiperone and this compound using multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of Timiperone and a fixed concentration of this compound.

-

Determine the concentration of Timiperone in the plasma samples by comparing the peak area ratio of Timiperone to this compound against the calibration curve.

-

Data Presentation

Quantitative data from PET receptor occupancy studies are typically presented in tables to facilitate comparison across different drug doses and to establish a relationship between plasma concentration and receptor occupancy.

Table 1: Representative Dopamine D2 Receptor Occupancy Data for a Butyrophenone Antipsychotic (Note: This is representative data based on studies of similar compounds, as specific PET data for Timiperone is not publicly available.[18])

| Timiperone Dose (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean Striatal D2 Receptor Occupancy (%) |

| 0.1 | 5 | 20 |

| 0.3 | 15 | 50 |

| 1.0 | 50 | 75 |

| 3.0 | 150 | 90 |

Table 2: Representative Serotonin 5-HT2A Receptor Occupancy Data for a Butyrophenone Antipsychotic (Note: This is representative data based on studies of similar compounds.[19][20])

| Timiperone Dose (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean Cortical 5-HT2A Receptor Occupancy (%) |

| 0.1 | 5 | 30 |

| 0.3 | 15 | 60 |

| 1.0 | 50 | 85 |

| 3.0 | 150 | 95 |

Conclusion

PET imaging is an invaluable tool for characterizing the in-vivo pharmacology of Timiperone. By utilizing appropriate radiotracers for the dopamine D2 and serotonin 5-HT2A receptors, researchers can obtain quantitative data on receptor occupancy, which is essential for optimizing dosing strategies and understanding the drug's mechanism of action. The use of this compound as an internal standard in complementary bioanalytical assays is crucial for establishing a robust pharmacokinetic/pharmacodynamic relationship. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals interested in conducting such studies.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Design PET Experiments to Study Neurochemistry: Application to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic modeling of [11C]raclopride: combined PET-microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [11C]MDL 100907, a radioligland for selective imaging of 5-HT(2A) receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation [frontiersin.org]

- 18. Haloperidol - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Central 5-HT2A and D2 dopamine receptor occupancy after sublingual administration of ORG 5222 in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Receptor Occupancy Assays Using Timiperone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Timiperone-d4, a deuterated analog of timiperone, serves as a valuable tool in in vitro receptor occupancy studies, often utilized as an internal standard in mass spectrometry-based assays or as a tracer in radioligand binding assays. These application notes provide detailed protocols for determining the receptor occupancy of this compound at its primary targets using in vitro methods.